(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol

Übersicht

Beschreibung

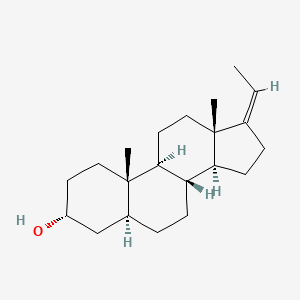

(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol: is a biochemical compound with the molecular formula C21H34O and a molecular weight of 302.49 g/mol . It is also known by the alternate name (17Z)-17-Ethylidene-3alpha-hydroxy-5alpha-androstane . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Industrial Production Methods: Industrial production methods for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol are not well-documented. it is likely that large-scale synthesis would follow similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions: (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol can undergo various chemical reactions, including:

Oxidation: Conversion to ketones or aldehydes using oxidizing agents.

Reduction: Further reduction to alcohols or alkanes.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Conditions vary depending on the desired substituent but often involve nucleophilic or electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce secondary alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol is used as a reference standard and in the study of steroidal compounds .

Biology: In biological research, this compound is utilized to investigate the biochemical pathways and mechanisms involving steroids .

Medicine: While not intended for therapeutic use, this compound can be used in preclinical studies to understand the pharmacokinetics and pharmacodynamics of steroidal drugs .

Industry: In the industrial sector, this compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules .

Wirkmechanismus

The mechanism of action for (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. The pathways involved include the modulation of gene expression and enzyme activity, which can influence various physiological processes .

Vergleich Mit ähnlichen Verbindungen

- (3alpha,5alpha)-Pregnane-3,20-dione

- (3alpha,5alpha)-Androstane-3,17-diol

- (3alpha,5alpha)-Cholestane-3,5,6-triol

Uniqueness: (3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties and reactivity compared to other similar steroidal compounds .

Biologische Aktivität

(3alpha,5alpha,17Z)-Pregn-17(20)-en-3-ol, also known as 3α-hydroxy-5α-pregnan-20-one, is a steroid compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various physiological processes, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the pregnane steroid family. Its structure features a hydroxyl group at the 3-position and a double bond between carbons 17 and 20. This configuration influences its interaction with steroid receptors and modulates various biological activities.

Hormonal Regulation

The compound is involved in the regulation of several hormonal pathways. Research indicates that it may act as a modulator in the hypothalamic-pituitary-adrenal (HPA) axis, influencing cortisol production and stress response mechanisms .

Neuroactive Properties

Studies have shown that this compound exhibits neuroactive properties. It interacts with GABA_A receptors, enhancing inhibitory neurotransmission which may contribute to anxiolytic effects. This property positions it as a potential candidate for treating anxiety disorders .

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antiviral properties against various viruses. For instance, certain synthetic derivatives have shown efficacy in inhibiting the replication of vesicular stomatitis virus (VSV), suggesting potential applications in antiviral therapies .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that treatment with this compound reduced neuronal apoptosis and inflammation in models of Alzheimer's disease. The mechanism was attributed to its action on GABA_A receptors and modulation of oxidative stress pathways .

Case Study 2: Stress Response Modulation

Another study focused on the role of this compound in modulating stress responses in animal models. Administration led to decreased levels of stress hormones and improved behavioral outcomes in tests measuring anxiety-like behaviors. These findings support its potential use in managing stress-related disorders .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Reduced neuronal apoptosis; anti-inflammatory effects observed. |

| Study 2 | Stress Response | Decreased stress hormone levels; improved anxiety-like behavior. |

| Study 3 | Antiviral Activity | Inhibition of VSV replication; potential for therapeutic development. |

The biological activity of this compound is mediated through several mechanisms:

- GABA_A Receptor Modulation : Enhances GABAergic transmission leading to anxiolytic effects.

- Hormonal Regulation : Influences cortisol levels through modulation of HPA axis activity.

- Antioxidant Effects : Reduces oxidative stress in neuronal tissues.

Eigenschaften

IUPAC Name |

(3R,5S,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4,15-19,22H,5-13H2,1-3H3/b14-4-/t15-,16+,17-,18-,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PETCQLIYOLSRPS-NDMLHFCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741658 | |

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68199-34-8 | |

| Record name | (3alpha,5alpha,17Z)-Pregn-17-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.